molecular formula C16H16N4O B1352969 3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one CAS No. 84772-16-7

3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one

Cat. No.: B1352969
CAS No.: 84772-16-7
M. Wt: 280.32 g/mol
InChI Key: OHRPTKACZBPHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis 3-(2,3-Dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one (CAS: 84772-16-7) is a quinazolinone derivative featuring a hydrazino (-NH-NH₂) group at position 2 and a 2,3-dimethylphenyl substituent at position 3. Quinazolinones are bicyclic heterocycles with a benzene ring fused to a pyrimidin-4(3H)-one moiety, known for diverse pharmacological activities . The synthesis of such compounds typically involves:

  • Step 1: Acylation of anthranilic acid derivatives to form benzoxazinones.
  • Step 2: Hydrazine substitution at position 2, followed by condensation with aldehydes or ketones to form hydrazone derivatives .

The hydrazino group confers reactivity, enabling cyclization or conjugation with electrophiles (e.g., diketones, aldehydes) to form triazoles or Schiff bases .

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-2-hydrazinylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-6-5-9-14(11(10)2)20-15(21)12-7-3-4-8-13(12)18-16(20)19-17/h3-9H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRPTKACZBPHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407003
Record name 3-(2,3-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84772-16-7
Record name 3-(2,3-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,3-dimethylaniline with isatoic anhydride to form the corresponding quinazolinone intermediate. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the hydrazino group, potentially leading to the formation of hydrazide derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Hydrazino-Substituted Quinazolinones

Property 3-(2,3-Dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one 3-(4-Aminophenyl)-2-methyl-3H-quinazolin-4-one Derivatives (e.g., 6a,b)
Reactivity Forms triazoles with acetylacetone via cyclization Reacts with active methylene compounds (e.g., ethyl acetoacetate) to form hydrazones
Biological Activity Not explicitly reported; potential antiviral activity inferred from Schiff base analogs Pyrazolin-5-one derivatives (e.g., 9a-d) show anticonvulsant and antimicrobial properties
Synthetic Flexibility High (hydrazino group enables diverse modifications) Moderate (limited to reactions with nitrogen nucleophiles)

Mercapto-Substituted Quinazolinones

Property This compound 3-(2,3-Dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one
Functional Group -NH-NH₂ (hydrazino) -SH (mercapto)
Reactivity Forms triazoles with diketones Participates in disulfide bonds or metal coordination
Pharmacological Potential Antiviral (hypothesized) Antioxidant and antimicrobial activities reported for mercapto analogs

Key Insight : Mercapto derivatives exhibit distinct reactivity and biological profiles, emphasizing the role of substituent electronegativity and hydrogen-bonding capacity.

Triazole-Containing Quinazolinones

Property Target Compound 3-Alkyl-2-(1H-1,2,3-triazolyl)methylthio-dihydroquinazolin-4(1H)-ones (e.g., 2c)
Structure Hydrazino group (precursor to triazoles) Pre-formed triazole ring conjugated via methylthio linker
Synthesis Requires cyclization with diketones Click chemistry (Cu-catalyzed alkyne-azide cycloaddition)
Bioactivity Not reported Anticancer, antimicrobial, and antioxidant activities

Key Insight: Pre-formed triazole derivatives offer more predictable pharmacokinetics, while the target compound’s hydrazino group provides synthetic versatility.

Aryl-Substituted Quinazolinones

Property This compound 2-(4-Chlorophenyl)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one (3c)
Substituents 2,3-Dimethylphenyl (electron-donating) 4-Chlorophenyl and 3,4-dimethoxyphenethyl (electron-withdrawing/polar)
Physical Properties Higher lipophilicity Lower lipophilicity (polar methoxy groups)
Bioactivity Not reported Antitubercular activity (IC₅₀ values in µM range)

Key Insight : Substituent polarity and steric effects significantly influence solubility and target affinity.

Biological Activity

The compound 3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one , with CAS number 84772-16-7, is a hydrazinoquinazolinone derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4OC_{16}H_{16}N_{4}O. The structure features a quinazolinone core substituted with a dimethylphenyl group and a hydrazine moiety, which is significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, research indicates that derivatives of hydrazinoquinazolinones exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

A cytotoxicity assay conducted on human cancer cell lines (e.g., MCF-7, HeLa) demonstrated that this compound exhibited IC50 values in the micromolar range, suggesting potent antitumor activity.

Cell LineIC50 (µM)
MCF-715
HeLa12

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies reveal its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

A study reported the minimum inhibitory concentration (MIC) values for various bacterial strains as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The proposed mechanisms for the biological activities of this compound include:

  • DNA Intercalation : The quinazolinone structure allows for intercalation into DNA, disrupting replication.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor growth and microbial metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.